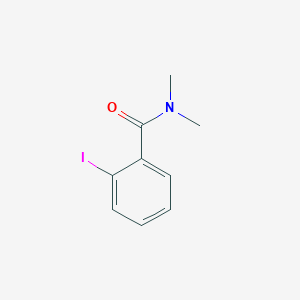

2-碘代-N,N-二甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Iodo-N,N-dimethylbenzamide is a chemical compound that is part of the benzamide family, characterized by the presence of an iodine atom attached to the benzene ring and N,N-dimethyl substitution on the amide group. Although the provided papers do not directly discuss 2-Iodo-N,N-dimethylbenzamide, they provide insights into the reactivity and properties of structurally related compounds, which can be extrapolated to understand the behavior of 2-Iodo-N,N-dimethylbenzamide.

Synthesis Analysis

The synthesis of related compounds, such as 2-alkylbenzamides, has been achieved through oxidative coupling reactions that do not require transition metals, using iodine and di-tert-butyl peroxide in acetonitrile at elevated temperatures . Additionally, the synthesis of 3,4-dimethyl-2-iodobenzoic acid, a related compound, involves a multi-step process including a Sandmeyer reaction, which is a method that could potentially be adapted for the synthesis of 2-Iodo-N,N-dimethylbenzamide .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Iodo-N,N-dimethylbenzamide, such as N-(2-iodylphenyl)tosylamides, has been analyzed using single-crystal X-ray diffraction. These analyses reveal pseudocyclic structures formed by intramolecular interactions, which could suggest that 2-Iodo-N,N-dimethylbenzamide may also exhibit interesting structural features due to the presence of the iodine atom .

Chemical Reactions Analysis

Iodomethylates of N,N-dimethylthiobenzamide, a compound with some structural similarity to 2-Iodo-N,N-dimethylbenzamide, have been shown to react with various nucleophiles, leading to the formation of different products depending on the nucleophile used . This indicates that 2-Iodo-N,N-dimethylbenzamide could also participate in nucleophilic substitution reactions. Furthermore, the intramolecular cyclization of 2-iodobenzamides has been successfully performed using palladium catalysis to synthesize isoindolinones , suggesting that 2-Iodo-N,N-dimethylbenzamide might undergo similar cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Iodo-N,N-dimethylbenzamide can be inferred from related compounds. For instance, the solubility and reactivity of N-(2-iodylphenyl)tosylamides in organic solvents suggest that 2-Iodo-N,N-dimethylbenzamide may also be soluble in such solvents and could act as a hypervalent iodine oxidant . The contrasting three-dimensional framework structures observed in isomeric iodo-nitrophenyl benzamides, which involve various intermolecular interactions, indicate that 2-Iodo-N,N-dimethylbenzamide could also exhibit complex solid-state structures .

科学研究应用

亲核试剂反应

- 研究: N,N-二甲基硫代苯甲酰胺碘甲酸酯与亲核试剂的反应 (Mukaiyama 等,1965 年)

- 发现: 研究了 N,N-二甲基硫代苯甲酰胺的碘甲酸酯衍生物与各种亲核试剂的反应,生成多种化合物,包括杂环结构。

合成和光谱性质

- 研究: 用于脑成像的 [I-131] 苯基烷基胺衍生物的合成 (Sintas 和 Vitale,1998 年)

- 发现: 描述了放射性碘化苯基烷基胺的合成,包括 2-碘代-N,N-二甲基苯乙胺的衍生物,用于潜在的脑成像 SPECT 技术。

合成和优化

- 研究: 2-氨基-5-氯-N,3-二甲基苯甲酰胺的合成 (张卓,2014 年)

- 发现: 探索了 2-氨基-5-氯-N,3-二甲基苯甲酰胺的合成工艺,重点是优化反应条件以提高产率和纯度。

催化应用

- 研究: [4-碘代-3-(异丙基氨基羰基)苯氧基]乙酸作为高效且易分离的催化剂,用于四氢呋喃-2-甲醇的氧化裂解生成 γ-内酯 (Yakura 等,2018 年)

- 发现: 开发了一种基于相关化合物的新催化剂,用于有机合成中的高效氧化裂解,与先前的催化剂(如 2-碘代-N-异丙基苯甲酰胺)相比,具有更高的反应性和更简单的分离过程。

旋转势垒和核磁共振研究

- 研究: 核磁共振研究——IX。取代的 N,N-二甲基苯甲酰胺中的旋转势垒 (Jackman 等,1969 年)

- 发现: 研究了 N,N-二甲基苯甲酰胺中的旋转势垒及其与取代常数的相关性,提供了对分子动力学和结构的见解。

水合和红外光谱研究

- 研究: N,N-二甲基苯甲酰胺在二氧六环-水混合物中的水合红外光谱研究 (小林和松下,1990 年)

- 发现: 使用红外吸收光谱探索了水合 N,N-二甲基苯甲酰胺的分子结构,揭示了在环境温度下的水合状态和平衡常数。

代谢和去甲基化

- 研究: N,N-二甲基苯甲酰胺的微粒体去甲基化 (Constantino 等,1992 年)

- 发现: 分析了大鼠肝微粒体中 N,N-二甲基苯甲酰胺的代谢,提供了对 N-羟甲基化和随后的去甲基化过程机制的见解。

作用机制

Mode of Action

It’s known that benzamides can act as inhibitors for certain enzymes, and the iodine atom in 2-iodo-n,n-dimethylbenzamide could potentially enhance these inhibitory effects .

Pharmacokinetics

The presence of the iodine atom and the N,N-dimethyl groups could potentially affect its pharmacokinetic properties, but specific studies on this compound are lacking .

属性

IUPAC Name |

2-iodo-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJKCLMUVWTDKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2551166.png)

![2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole](/img/structure/B2551170.png)

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2551171.png)

![1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione](/img/structure/B2551173.png)

![6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2551174.png)